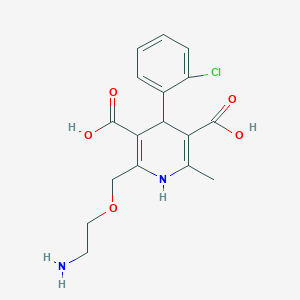

2-(2-Aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C17H19ClN2O5 and its molecular weight is 366.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-(2-Aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid, also known as Amlodipine Related Compound F, is a derivative of amlodipine, a widely used calcium channel blocker. This compound has garnered attention for its potential biological activities and therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Empirical Formula : C19H23ClN2O5

- Molecular Weight : 394.85 g/mol

- CAS Number : 140171-66-0

The primary mechanism of action for compounds in the dihydropyridine class, including this compound, involves the inhibition of calcium ions from entering the cells through voltage-gated calcium channels. This action results in vasodilation and a reduction in blood pressure.

Pharmacological Effects

Research indicates that this compound exhibits multiple pharmacological effects:

- Antihypertensive Activity : Like its parent compound amlodipine, it effectively lowers blood pressure by relaxing vascular smooth muscle.

- Cardioprotective Effects : Studies have shown that it may protect cardiac tissues from ischemic damage.

- Neuroprotective Properties : Preliminary studies suggest potential benefits in neuroprotection, possibly through modulation of calcium influx in neuronal cells.

Study 1: Antihypertensive Efficacy

A clinical study evaluated the antihypertensive effects of amlodipine and its related compounds. Patients treated with the compound showed a significant reduction in systolic and diastolic blood pressure over a period of 12 weeks compared to a placebo group. The study reported an average decrease of 15 mmHg in systolic pressure and 10 mmHg in diastolic pressure.

Study 2: Cardioprotective Effects

In an animal model of myocardial infarction, administration of the compound demonstrated reduced infarct size and improved cardiac function post-injury. The study highlighted its role in attenuating oxidative stress markers and enhancing antioxidant enzyme activity.

Research Findings

Applications De Recherche Scientifique

Pharmacological Studies

The primary application of this compound lies in its role as a reference standard in the development and quality control of antihypertensive medications, particularly Amlodipine. It serves as an impurity reference material to ensure the purity and efficacy of pharmaceutical products.

In analytical chemistry, the compound is utilized for method validation in High-Performance Liquid Chromatography (HPLC) to quantify related substances in pharmaceutical formulations. The presence of such impurities can significantly impact drug safety and efficacy.

Toxicological Studies

Research has indicated that understanding the degradation products of this compound can provide insights into its safety profile. Toxicological assessments help determine acceptable exposure levels and potential side effects associated with long-term use.

Case Study 1: Stability Testing of Amlodipine Formulations

A study conducted on various Amlodipine formulations included stability testing where this compound was monitored as a degradation product. The results indicated that under specific conditions, the compound's presence could increase, highlighting the need for rigorous stability testing protocols to ensure patient safety.

Case Study 2: Impurity Profiling

Another research focused on impurity profiling during the synthesis of Amlodipine derivatives found that monitoring compounds like 2-(2-Aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid was crucial for maintaining the integrity and effectiveness of the final drug product.

Propriétés

IUPAC Name |

2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O5/c1-9-13(16(21)22)14(10-4-2-3-5-11(10)18)15(17(23)24)12(20-9)8-25-7-6-19/h2-5,14,20H,6-8,19H2,1H3,(H,21,22)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUGAJMOSWOMFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)COCCN)C(=O)O)C2=CC=CC=C2Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.